molecular formula C5H12O6S2 B8405174 1,2-Bis(methanesulfonyloxy)-propane CAS No. 26439-20-3

1,2-Bis(methanesulfonyloxy)-propane

Cat. No.: B8405174
CAS No.: 26439-20-3
M. Wt: 232.3 g/mol
InChI Key: JMQQWWXJZPWLRA-UHFFFAOYSA-N
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Description

1,2-Bis(methanesulfonyloxy)-propane is a specialized organic compound featuring two methanesulfonate (mesylate) ester functional groups. In chemical and pharmaceutical research, alkane derivatives with multiple leaving groups, such as mesylates, are valuable intermediates in synthetic organic chemistry. They are typically employed in nucleophilic substitution reactions to create more complex molecular architectures, including heterocyclic compounds and functionalized polymers . The presence of two reactive sites on a short propane backbone allows this compound to act as a versatile alkylating agent or a cross-linking spacer in probe and material design. Researchers utilize such bis-electrophilic reagents to develop novel chemical entities for various applications. The mechanism of action for this class of compounds involves the mesylate group acting as an excellent leaving group. In a typical reaction, a nucleophile (such as an amine, thiol, or alkoxide) attacks the carbon atom bonded to the oxygen of the mesylate group (SN2 mechanism), resulting in the displacement of the methanesulfonate ion and the formation of a new carbon-nucleophile bond . This reactivity is fundamental for constructing carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds in complex molecules. While specific biological data for this compound is not reported in the available literature, compounds with similar bifunctional alkylating properties are of interest in medicinal chemistry for probing biological pathways and in materials science. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

26439-20-3

Molecular Formula

C5H12O6S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-methylsulfonyloxypropyl methanesulfonate

InChI

InChI=1S/C5H12O6S2/c1-5(11-13(3,8)9)4-10-12(2,6)7/h5H,4H2,1-3H3

InChI Key

JMQQWWXJZPWLRA-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters

1,2-Bis(p-toluenesulfonyloxy)-propane
  • Structure : Features two p-toluenesulfonyloxy (-OSO₂C₆H₄CH₃) groups.
  • Reactivity : The tosyl group is bulkier and less electron-withdrawing than mesyl, reducing its leaving group ability in nucleophilic substitutions. However, it is widely used in protecting alcohols due to its stability .
  • Applications : Common in peptide synthesis and as intermediates in heterocyclic chemistry.
1,4-Diiodotetrafluorobenzene Cocrystals
  • For example, I⋯N halogen bond distances vary with propane backbone modifications (2.769 Å vs. 2.851 Å in similar cocrystals), emphasizing steric and electronic effects .

Phosphine Ligands

1,3-Bis(diphenylphosphino)propane (1,3-DPP)
  • Structure: Two diphenylphosphino (-PPh₂) groups on a propane backbone.
  • Applications : A chelating ligand in transition metal catalysis (e.g., nickel or palladium complexes). Air-sensitive and toxic, requiring inert handling .
  • Contrast : Unlike sulfonate esters, phosphines participate in coordination chemistry rather than substitution reactions.
(R)-(+)-1,2-Bis(diphenylphosphino)propane
  • Chirality : The R-configuration enables asymmetric catalysis.
  • Reactivity : Used in enantioselective hydrogenation reactions. Molecular weight (412.46 g/mol) and air sensitivity contrast sharply with sulfonate esters .

Pharmaceutical Derivatives

Razoxane (1,2-Bis(3,5-dioxopiperazin-1-yl)propane)
  • Structure : Two dioxopiperazine rings attached to propane.
  • Applications: Anticancer agent targeting DNA/RNA synthesis. Limited efficacy in acute myeloid leukemia, with significant toxicity observed in clinical trials .
  • Contrast : While 1,2-Bis(methanesulfonyloxy)-propane is a synthetic intermediate, Razoxane is a therapeutic agent with distinct mechanistic pathways.

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reactivity/Safety Notes Sources
This compound -OSO₂CH₃ ~246.28 Alkylation, cross-coupling Corrosive (H315, H319 inferred)
1,2-Bis(p-toluenesulfonyloxy)-propane -OSO₂C₆H₄CH₃ 396.44 Protecting groups, synthesis Stable but irritant
1,3-Bis(diphenylphosphino)propane -PPh₂ 416.4 Catalysis ligands Air-sensitive, toxic
Razoxane -3,5-dioxopiperazin-1-yl 284.28 Anticancer therapy Limited efficacy, toxic
(R)-(+)-1,2-Bis(diphenylphosphino)propane -PPh₂ (chiral) 412.46 Asymmetric catalysis Air-sensitive

Key Research Findings

  • Reactivity Trends : Methanesulfonyloxy groups exhibit superior leaving group ability compared to tosyl derivatives due to stronger electron-withdrawing effects, accelerating substitution reactions .
  • Structural Impact : In cocrystals, propane backbone flexibility and substituent bulkiness (e.g., 4-pyridyl vs. ethane derivatives) modulate halogen bond strengths (I⋯N distances: 2.769–2.851 Å) .
  • Safety Profile : Sulfonate esters like this compound are likely corrosive (skin/eye irritants, H315/H319), similar to structurally related compounds .

Preparation Methods

Reaction Conditions and Optimization

  • Solvent selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants. Acetonitrile and dimethylformamide (DMF) are less common but may improve reaction rates in specific cases.

  • Temperature control : Maintaining the reaction at 0–5°C mitigates exothermic side reactions, as higher temperatures promote decomposition.

  • Stoichiometry : A 2.2:1 molar ratio of MsCl to 1,2-propanediol ensures complete conversion, with excess MsCl distilled off post-reaction.

Table 1: Comparative Yields Under Varied Conditions

SolventBaseTemperature (°C)Yield (%)
DCMTriethylamine0–582
THFPyridine2575
AcetoneNaOH1068

Halogenation-Sulfonylation Sequential Approach

An alternative method involves converting 1,2-propanediol to a dihalide intermediate (e.g., 1,2-dichloropropane) followed by nucleophilic displacement with methanesulfonate ions. While this route is less common, it offers advantages in scalability:

  • Halogenation : Thionyl chloride (SOCl2_2) or phosphorus tribromide (PBr3_3) converts the diol to 1,2-dichloropropane.

  • Sulfonylation : The dihalide reacts with sodium methanesulfonate in a polar aprotic solvent (e.g., DMF) at 80–100°C.

This method avoids the use of corrosive MsCl but introduces challenges in controlling regioselectivity and purifying halogenated intermediates.

Optimization of Reaction Parameters

Catalytic Additives

The inclusion of catalytic alkali metal iodides (e.g., KI, 5 mol%) enhances reaction rates by facilitating the departure of the leaving group during sulfonylation. This effect is particularly pronounced in DMF, where iodide ions stabilize transition states through solvation.

Solvent Effects

Polar aprotic solvents increase the electrophilicity of MsCl, accelerating the reaction. However, DCM’s low boiling point simplifies post-reaction solvent removal, making it industrially preferable.

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Time (h)
DCM8.934
THF7.526
DMF36.73

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol or diethyl ether, yielding colorless crystals with >98% purity. Slow cooling (-20°C) minimizes occluded impurities.

Spectroscopic Analysis

  • 1^1H NMR (CDCl3_3): δ 1.4 (d, 3H, CH3_3), 3.2 (s, 6H, SO2_2CH3_3), 4.3–4.5 (m, 2H, CH2_2OSO2_2)

  • IR : 1350 cm1^{-1} (S=O asymmetric stretch), 1170 cm1^{-1} (S=O symmetric stretch)

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to manage exothermicity and improve heat dissipation. A typical setup includes:

  • A cooled jacketed reactor for MsCl addition.

  • In-line neutralization of HCl using aqueous NaOH.

  • Distillation units for solvent recovery.

Applications in Pharmaceutical Synthesis

The compound’s utility is exemplified in the synthesis of antiarrhythmic agents, where it serves as a precursor to alkylated amines . Its robust leaving-group ability enables efficient C–N bond formation under mild conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1,2-Bis(methanesulfonyloxy)-propane with high purity?

  • Methodological Answer : The compound is synthesized via a two-step nucleophilic substitution reaction. React propane-1,2-diol with methanesulfonyl chloride (MsCl) in a 1:2 molar ratio under inert atmosphere, using a base like triethylamine or pyridine to neutralize HCl byproducts. Maintain temperatures between 0–5°C to minimize side reactions. Post-reaction, purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol). Confirm purity via HPLC (≥98%) and structural integrity via 1H NMR^1 \text{H NMR} (δ 4.3–4.5 ppm for methine protons, δ 3.1 ppm for methylsulfonyl groups) and FT-IR (S=O stretches at ~1350–1170 cm1^{-1}) .

Q. How can the crystal structure of this compound derivatives be determined?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure via direct methods (ShelXT) and refine using SHELXL. Key parameters include bond lengths (e.g., C–O, S–O) and torsion angles. For example, analogous sulfonate esters show C–S bond lengths of ~1.76–1.82 Å and O–S–O angles of ~119–121°. Hydrogen atoms are typically placed geometrically with isotropic displacement parameters set to 1.2×Ueq_{\text{eq}} of parent atoms .

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for sulfonate esters). Monitor hydrolytic stability via 1H NMR^1 \text{H NMR} in D2 _2O/CD3 _3OD (1:1) at 25°C; degradation is indicated by disappearance of methine proton signals. For photostability, expose samples to UV light (λ = 254 nm) and track changes via HPLC .

Advanced Research Questions

Q. How do electronic effects of substituents on the sulfonyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing/donating effects on sulfonyl leaving groups. Compare experimental reaction rates (e.g., Suzuki-Miyaura coupling) using derivatives with substituents like –CF3 _3 (electron-withdrawing) or –OCH3 _3 (electron-donating). Monitor reaction progress via GC-MS and quantify activation energies using Arrhenius plots. Electron-withdrawing groups typically enhance leaving-group ability, reducing activation barriers .

Q. What strategies resolve contradictions in reported thermal stability data for sulfonate esters like this compound?

  • Methodological Answer : Replicate studies under controlled atmospheres (N2 _2 vs. air) using TGA-DSC. Variations may arise from oxidative degradation or moisture content. For example, moisture-induced hydrolysis can lower observed decomposition temperatures. Use Karl Fischer titration to quantify water content in samples and correlate with stability. Cross-validate findings with isothermal gravimetric analysis (IGA) at 150°C for 24 hours .

Q. How does this compound function as a crosslinker in polymer networks, and how can its efficiency be quantified?

  • Methodological Answer : Incorporate the compound into epoxy or polyurethane systems at 1–5 wt%. Monitor crosslinking via rheometry (time-sweep experiments at 120°C) to measure gelation time (tgel_{\text{gel}}). Use FT-IR to track disappearance of sulfonate ester peaks (1350–1170 cm1^{-1}) and emergence of network structures (e.g., C–O–C stretches at 1100 cm1^{-1}). Compare mechanical properties (tensile strength, modulus) of cured polymers via ASTM D638 .

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